N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride

Description

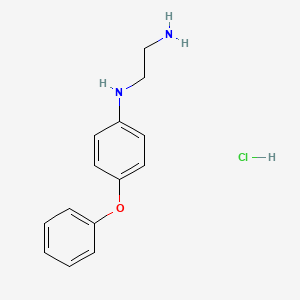

N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride is an organic compound featuring an ethane-1,2-diamine backbone substituted with a 4-phenoxyphenyl group. Ethane-1,2-diamine derivatives are widely studied for their versatility in medicinal chemistry, materials science, and industrial applications due to their amine functionalities and tunable substituents .

Properties

IUPAC Name |

N'-(4-phenoxyphenyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.ClH/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13;/h1-9,16H,10-11,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAOZSQGGVSDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride typically involves a series of chemical reactions. One common method includes the sequential synthesis, chlorination, and substitution reaction followed by the reaction of the resulting amine with different aryl isocyanates . The specific reaction conditions and reagents used can vary, but the general process involves the following steps:

Synthesis of the intermediate compound: This step involves the preparation of the intermediate compound through a series of reactions, including chlorination and substitution.

Reaction with aryl isocyanates: The intermediate compound is then reacted with different aryl isocyanates to form the final product, this compound.

Chemical Reactions Analysis

N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Scientific Research Applications

N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of various chemical compounds and materials.

Biology: This compound is valuable for studying biological processes and interactions.

Industry: this compound is used in the production of advanced materials and industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to various biological effects, including changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride to its analogs based on substituent groups, synthesis, spectral data, and applications.

Substituent Diversity and Molecular Properties

Table 1: Structural and Molecular Comparison of Ethane-1,2-diamine Derivatives

Key Observations :

- Molecular Weight: Derivatives with aromatic substituents (e.g., 7-chloroquinoline) exhibit higher molecular weights, influencing solubility and crystallization behavior .

Characterization Techniques

Spectral data from analogs highlight key trends:

- NMR Spectroscopy: N1-(7-Chloroquinolin-4-yl) derivatives show distinct aromatic proton signals at δ 7.5–8.5 ppm . Aliphatic protons in ethane-1,2-diamine backbones resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, e.g., [M+H]⁺ at m/z 274.16 for 7-chloroquinoline derivatives .

Biological Activity

N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride is a compound of significant interest in biological research due to its diverse applications and potential therapeutic effects. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Overview of the Compound

This compound is characterized by its unique chemical structure, which facilitates interactions with various biological targets. Its synthesis typically involves a series of chemical reactions that include chlorination and substitution processes to yield the final product. This compound has been noted for its potential in studying biological processes and developing advanced materials.

The biological activity of this compound is primarily linked to its ability to modulate inflammatory responses. Similar compounds have been shown to target pro-inflammatory cytokines such as TNF-α and IL-6, leading to their inhibition. This action suggests a potential role in anti-inflammatory therapies.

Target Interactions

- Pro-inflammatory Cytokines : Inhibition of TNF-α and IL-6.

- Cellular Pathways : Interaction with pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Properties

Research indicates that compounds structurally related to this compound exhibit promising anti-inflammatory activities. These compounds have been shown to reduce the levels of pro-inflammatory cytokines in various experimental models, suggesting their potential for treating inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that related compounds possess antiproliferative effects against several cancer cell lines. For instance, compounds derived from similar structural frameworks have shown significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with varying IC50 values .

Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on inflammatory markers in a murine model. The results indicated a significant reduction in TNF-α and IL-6 levels following treatment, supporting its potential use as an anti-inflammatory agent.

Study 2: Anticancer Activity

Another study focused on the antiproliferative activity of similar compounds against HeLa cells. The results showed that certain derivatives had IC50 values as low as 9.6 µM, indicating strong potential for development as anticancer therapeutics .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.